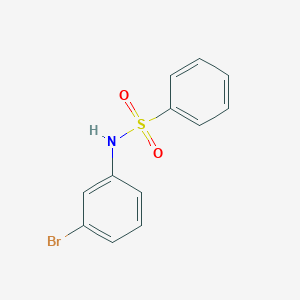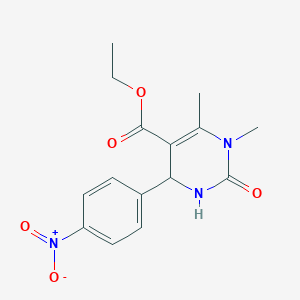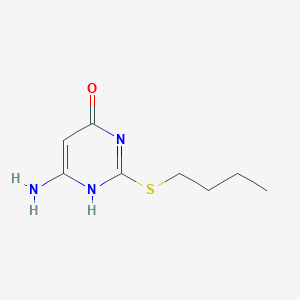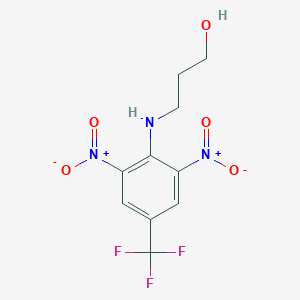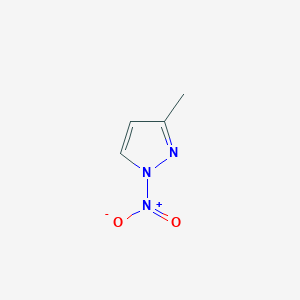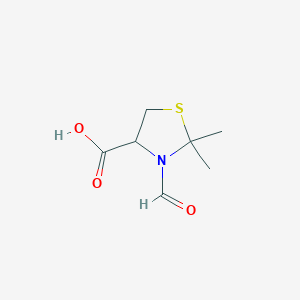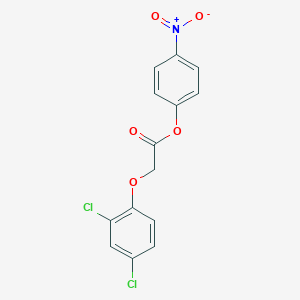
4-Nitrophenyl (2,4-dichlorophenoxy)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Nitrophenyl (2,4-dichlorophenoxy)acetate, commonly known as NDPA, is a chemical compound used in scientific research for its ability to inhibit acetylcholinesterase (AChE) activity. NDPA is synthesized through a multi-step process involving the reaction of 2,4-dichlorophenoxyacetic acid with 4-nitrophenol in the presence of a catalyst.
作用機序
NDPA inhibits 4-Nitrophenyl (2,4-dichlorophenoxy)acetate activity by binding to the active site of the enzyme. This prevents the breakdown of acetylcholine, leading to an increase in acetylcholine levels. NDPA is a reversible inhibitor, meaning that its effects are temporary and can be reversed once it is removed from the system.
生化学的および生理学的効果
The inhibition of 4-Nitrophenyl (2,4-dichlorophenoxy)acetate activity by NDPA can lead to a variety of biochemical and physiological effects. Inhibition of 4-Nitrophenyl (2,4-dichlorophenoxy)acetate activity can lead to an increase in acetylcholine levels, which can affect many physiological processes including muscle contraction, cognition, and memory. NDPA has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
実験室実験の利点と制限
NDPA is a useful tool for studying the role of acetylcholine in various physiological processes. Its reversible inhibition of 4-Nitrophenyl (2,4-dichlorophenoxy)acetate activity allows for precise control over acetylcholine levels. However, NDPA has some limitations in lab experiments. Its effects are temporary and can be reversed once it is removed from the system, making it difficult to study long-term effects. Additionally, NDPA is not selective for 4-Nitrophenyl (2,4-dichlorophenoxy)acetate and can inhibit other enzymes, which can lead to unintended effects.
将来の方向性
There are many potential future directions for research involving NDPA. One area of interest is the development of NDPA-based therapeutics for the treatment of inflammatory diseases. Additionally, further research is needed to understand the long-term effects of NDPA inhibition of 4-Nitrophenyl (2,4-dichlorophenoxy)acetate activity and its potential for the treatment of cognitive disorders. Finally, the development of more selective inhibitors of 4-Nitrophenyl (2,4-dichlorophenoxy)acetate that do not inhibit other enzymes would be a valuable tool for studying the role of acetylcholine in various physiological processes.
合成法
NDPA is synthesized through a multi-step process starting with the reaction of 2,4-dichlorophenoxyacetic acid with 4-nitrophenol in the presence of a catalyst. This reaction forms 4-nitrophenyl 2,4-dichlorophenoxyacetate, which is then purified and recrystallized to obtain NDPA. The purity of NDPA can be confirmed by nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
NDPA is commonly used in scientific research as an inhibitor of 4-Nitrophenyl (2,4-dichlorophenoxy)acetate activity. 4-Nitrophenyl (2,4-dichlorophenoxy)acetate is an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in many physiological processes including muscle contraction and cognitive function. Inhibition of 4-Nitrophenyl (2,4-dichlorophenoxy)acetate activity can lead to an increase in acetylcholine levels, which can be useful in studying the role of acetylcholine in various physiological processes. NDPA has also been used in the development of pesticides and herbicides.
特性
CAS番号 |
67829-93-0 |
|---|---|
製品名 |
4-Nitrophenyl (2,4-dichlorophenoxy)acetate |
分子式 |
C14H9Cl2NO5 |
分子量 |
342.1 g/mol |
IUPAC名 |
(4-nitrophenyl) 2-(2,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C14H9Cl2NO5/c15-9-1-6-13(12(16)7-9)21-8-14(18)22-11-4-2-10(3-5-11)17(19)20/h1-7H,8H2 |
InChIキー |
UPYOHDGWOGLAKA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)COC2=C(C=C(C=C2)Cl)Cl |
正規SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)COC2=C(C=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



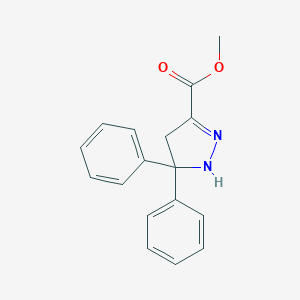
![4-([1,3,4]Thiadiazol-2-ylcarbamoyl)-butyric acid](/img/structure/B187491.png)
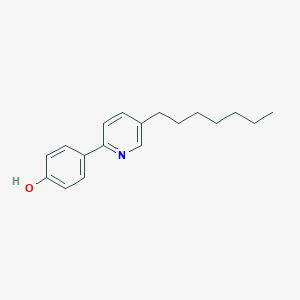

![N-(2-methoxyethyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B187494.png)
![Furan, 2,2'-[(4-bromophenyl)methylene]bis[5-methyl-](/img/structure/B187496.png)
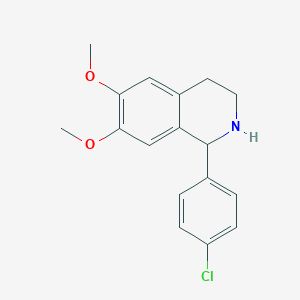
![Methyl 2-[[2-[(2-nitrophenyl)sulfonyl-phenyl-amino]acetyl]amino]benzoate](/img/structure/B187501.png)
